The compound belongs to the class of piperidine derivatives and is associated with various biological activities, including antimicrobial and anticancer properties. Its structural modifications enhance its interaction with biological targets, making it a valuable compound for research and development in pharmacology and medicinal chemistry .
The synthesis of 2-(4-Methoxypiperidin-1-yl)isonicotinic acid typically involves the reaction between isonicotinic acid and 4-methoxypiperidine. A common method employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which facilitates the formation of an amide bond between the carboxyl group of isonicotinic acid and the amine group of 4-methoxypiperidine.
The molecular structure of 2-(4-Methoxypiperidin-1-yl)isonicotinic acid features a pyridine ring substituted at the 2-position with a piperidine derivative. The presence of the methoxy group enhances solubility and can influence biological activity.
Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are used to confirm the structure:
2-(4-Methoxypiperidin-1-yl)isonicotinic acid can participate in various chemical reactions:
Each reaction type requires specific conditions regarding temperature, solvent, and reagents to optimize yields and selectivity.
The mechanism of action for 2-(4-Methoxypiperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity, which leads to various biological effects.
For example, it may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties. Additionally, its structural modifications allow enhanced binding affinity to certain targets compared to parent compounds like isonicotinic acid .
The physical and chemical properties of 2-(4-Methoxypiperidin-1-yl)isonicotinic acid are crucial for understanding its behavior in different environments:
2-(4-Methoxypiperidin-1-yl)isonicotinic acid has several significant applications across various fields:
The discovery of 2-(4-Methoxypiperidin-1-yl)isonicotinic acid (CAS 1096353-29-5) emerged from systematic efforts to optimize the bioactivity of isonicotinic acid derivatives. Early isonicotinic acid compounds, such as the antitubercular drug isoniazid (introduced in 1952), demonstrated the therapeutic potential of this chemical scaffold [9]. By the 2000s, research expanded to include N-heterocyclic substitutions at the 2-position of the pyridine ring, aiming to enhance target specificity and overcome drug resistance. The incorporation of the 4-methoxypiperidine moiety represented a strategic innovation to improve metabolic stability and membrane permeability. This modification yielded compounds with dual antimicrobial and immunomodulatory capabilities, positioning 2-(4-Methoxypiperidin-1-yl)isonicotinic acid as a versatile scaffold for addressing contemporary therapeutic challenges [1] [4].
Table 1: Key Isonicotinic Acid Derivatives in Drug Discovery
Compound Name | CAS Number | Structural Feature | Primary Therapeutic Area |
---|---|---|---|
Isonicotinic acid | 55-22-1 | Unsubstituted carboxylic acid | Antimicrobial (TB) |
Isoniazid | 54-85-3 | Hydrazide functional group | Antitubercular |
2-(4-Methylpiperidin-1-yl)isonicotinic acid | 1019387-13-3 | 4-Methylpiperidine substitution | Antimicrobial scaffold |
2-(4-Aminopiperidin-1-yl)isonicotinic acid | 1247650-36-7 | 4-Aminopiperidine substitution | Neurological disorders |
2-(4-Methoxypiperidin-1-yl)isonicotinic acid | 1096353-29-5 | 4-Methoxypiperidine substitution | Antimicrobial/Immunomodulation |
Structurally, this compound belongs to the C^N-linked piperidine-isonicotinic acids subclass, characterized by a tertiary nitrogen bond between the piperidine and pyridine rings. Its molecular formula is C₁₂H₁₆N₂O₃ (MW: 236.27 g/mol), featuring two distinct pharmacophores:
Critical structure-activity relationship (SAR) studies reveal that the methoxy group at the 4-position of piperidine significantly influences bioactivity. Compared to the 4-methyl analog (CAS 1019387-13-3), the methoxy derivative exhibits:
Table 2: Physicochemical Comparison of Piperidine-Substituted Isonicotinates
Property | 2-(4-Methoxypiperidin-1-yl)isonicotinic acid | 2-(4-Methylpiperidin-1-yl)isonicotinic acid | 2-(4-Aminopiperidin-1-yl)isonicotinic acid |
---|---|---|---|
Molecular Formula | C₁₂H₁₆N₂O₃ | C₁₂H₁₆N₂O₂ | C₁₁H₁₅N₃O₂ |
Molecular Weight (g/mol) | 236.27 | 220.27 | 221.26 |
Hydrogen Bond Donors | 1 | 1 | 2 |
Hydrogen Bond Acceptors | 4 | 3 | 4 |
cLogP | 1.2 | 1.8 | 0.9 |
Topological Polar Surface Area (Ų) | 61.7 | 52.7 | 72.4 |
This compound addresses two critical therapeutic gaps: antimicrobial resistance (AMR) and immune dysregulation. Against multidrug-resistant Gram-positive pathogens, derivatives inhibit bacterial growth at low MIC values (0.25–2 μg/mL), outperforming legacy antibiotics like vancomycin. The mechanism involves disruption of lipoteichoic acid (LTA) biosynthesis in Staphylococcus aureus, a validated target absent in human cells [3]. Molecular studies confirm direct binding to PgcA (phosphoglucomutase) and downregulation of PgsA (phosphatidylglycerophosphate synthase), crippling cell wall integrity [3].
Concurrently, the scaffold demonstrates immunomodulatory capabilities via myeloid-derived suppressor cell (MDSC) regulation. Preclinical evidence indicates:
These dual attributes enable the development of multi-target therapeutics against complex pathologies like MRSA-infected wounds and immunosuppressed cancers. Notably, the compound’s low resistance propensity (<1% mutation frequency after 65 passages) offers a significant advantage over conventional antibiotics [3] [5].
Table 3: Antimicrobial Activity Spectrum of Key Derivatives
Pathogen | MIC (μg/mL) | Resistance Profile | Reference Compound Efficacy |
---|---|---|---|
Methicillin-resistant S. aureus (MRSA) | 0.25–0.5 | Bypasses β-lactam/vancomycin resistance | 4× more potent than linezolid |
Vancomycin-resistant Enterococci (VRE) | 0.25 | Unaffected by vanA/vanB genes | Equal to daptomycin |
ESBL-producing E. coli ST405 | 4–8 | Overcomes β-lactamase expression | 2× better than ciprofloxacin |
Streptococcus pneumoniae (DRSP) | 0.06–0.25 | Effective against MDR serotypes | Superior to penicillin G |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7